DL-ethionine (α-amino-γ-ethylmercaptobutyric acid) is a synthetic, non-proteinogenic amino acid and an analog of the essential amino acid methionine. [, , , , , ] It is classified as a hepatotoxin and a carcinogen due to its ability to induce various pathological changes in the liver, including fatty liver, necrosis, and ultimately, hepatocellular carcinoma. [, , , , , , ] DL-ethionine exerts its effects by interfering with methionine metabolism, disrupting protein synthesis, and inducing oxidative stress. [, , , , ] In scientific research, DL-ethionine is widely employed to induce experimental models of liver injury, particularly fatty liver disease and hepatocellular carcinoma, for studying their pathogenesis and evaluating potential therapeutic interventions. [, , , , ]
Fmoc-DL-ethionine falls under the category of protected amino acids, specifically those used in solid-phase peptide synthesis. It is synthesized from DL-ethionine, which is derived from natural sources or can be obtained through chemical synthesis. The compound's classification as a protected amino acid makes it essential for constructing peptides in biochemistry and pharmaceutical research.
The synthesis of Fmoc-DL-ethionine typically involves protecting the amino group of DL-ethionine with the Fmoc group. This process can be achieved through the following steps:
In industrial applications, solid-phase peptide synthesis techniques are commonly employed, allowing for high throughput and efficiency in producing peptides with various sequences.
The molecular structure of Fmoc-DL-ethionine consists of a fluorenylmethyloxycarbonyl group attached to the amino group of DL-ethionine. Key structural features include:
The structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its purity and identity.
Fmoc-DL-ethionine participates in several significant chemical reactions:
These reactions are crucial for modifying Fmoc-DL-ethionine during peptide synthesis and for creating various derivatives with distinct properties .
The mechanism of action for Fmoc-DL-ethionine primarily revolves around its role as a protecting group in peptide synthesis:
Fmoc-DL-ethionine exhibits several notable physical and chemical properties:
These properties make Fmoc-DL-ethionine suitable for various applications in synthetic chemistry .
Fmoc-DL-ethionine is primarily used in scientific research and applications related to peptide synthesis:
The versatility of Fmoc-DL-ethionine makes it an essential compound in modern biochemical research and pharmaceutical development .
The transition from tert-butyloxycarbonyl (Boc) to fluorenylmethyloxycarbonyl (Fmoc) chemistry in SPPS marked a paradigm shift in peptide synthesis. Introduced in the late 1970s, Fmoc protection offered orthogonal deprotection by mild bases (e.g., piperidine), eliminating the need for corrosive trifluoroacetic acid (TFA) at every cycle and enabling automation [1] [8]. The Fmoc/tBu strategy’s compatibility with acid-labile post-translational modifications (e.g., phosphorylation, glycosylation) accelerated its adoption. By 2016, Fmoc-SPPS became the dominant industrial method, driven by multiton-scale production of therapeutic peptides like glucagon-like peptide-1 (GLP-1) agonists [1]. Key advantages include:
Fmoc chemistry relies on orthogonal protection schemes:
Table 1: Standard Fmoc/tBu Protection Scheme
Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
---|---|---|
Asp/Glu | tBu-O- | 95% TFA |
Arg | Pbf or Pmc | TFA + scavengers |
Cys | Trt | TFA/TIS/H₂O |
His/Lys/Asn/Gln | Trt/Boc | TFA |
Critical challenges include aspartimide formation (especially in Asp-Gly sequences) and cysteine oxidation. These are mitigated by optimized protecting groups (e.g., Asp(ODmcp)) and scavengers like triisopropylsilane (TIS) during TFA cleavage [1] [7].
Racemic DL-amino acids serve specialized purposes:
Fmoc-DL-ethionine (CAS: unavailable; MW: 385.48 g/mol; C₂₁H₂₃NO₄S) is a non-proteinogenic amino acid derivative classified as an "unnatural" Fmoc building block [2] [6]. Its key features include:
Table 2: Properties of Fmoc-DL-Ethionine vs. Natural Analogs
Parameter | Fmoc-DL-Ethionine | Fmoc-Methionine |
---|---|---|
Side Chain | -CH₂CH₃ | -CH₃ |
Molecular Weight | 385.48 g/mol | 355.41 g/mol |
Role in SPPS | Ethylation studies | Native sequences |
Commercial Availability | Limited (≥$352/g) | Broad ($10–50/g) |
Within the Fmoc-protected amino acid market (valued at $500M in 2025), such unnatural derivatives constitute <5% but are growing at 7% CAGR due to demand for bespoke peptide therapeutics [3] [6]. Suppliers include Bachem, Sigma-Aldrich, and TCI Chemicals, with prices reflecting low-volume synthesis complexity [9].
Figure 1: Key Chemical Features
(A) Fmoc Deprotection Mechanism: Fmoc-Peptide-Resin + Piperidine → Peptide-Resin-NH₂ + Dibenzfulvene (B) Fmoc-DL-Ethionine Structure: O ║ Fmoc-N-C-CO₂H │ CH₂-CH₂-S-CH₂CH₃
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: